Tembetarine

Descripción

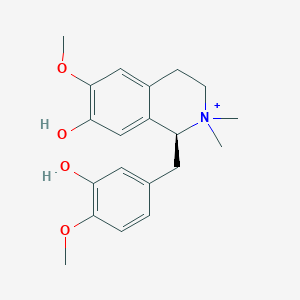

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

18446-73-6 |

|---|---|

Fórmula molecular |

C20H26NO4+ |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |

InChI |

InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m0/s1 |

Clave InChI |

ABSDACFLIMOXJY-INIZCTEOSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |

SMILES isomérico |

C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |

SMILES canónico |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |

Otros números CAS |

18446-73-6 |

Sinónimos |

tembetarine tembetarine chloride, (S)-isome |

Origen del producto |

United States |

Phytochemistry and Botanical Origins of Tembetarine

Isolation and Characterization from Natural Sources

Tembetarine has been successfully isolated and identified from several plant species, with its characterization primarily achieved through various chromatographic and spectroscopic methods.

Tinospora cordifolia, a climbing shrub from the Menispermaceae family, is a notable source of this compound. ijariit.comijcmas.com The compound is found in the stems and roots of this plant. ijariit.comresearchgate.netnih.gov Isolation from Tinospora cordifolia is often carried out using techniques such as silica (B1680970) gel column chromatography, thin-layer chromatography, and medium-pressure liquid chromatography on ethanolic stem extracts. openaccesspub.org Spectroscopic methods are then employed for the identification of the purified compound. openaccesspub.org In silico studies have also highlighted this compound as one of the significant phytochemicals present in Tinospora cordifolia. biocrick.comnih.govijfmr.com

This compound has also been isolated from a variety of other botanicals:

Polyalthia nemoralis : This plant from the Annonaceae family has been found to contain this compound in its branches and leaves. researchgate.netnih.govbvsalud.org The isolation process involves the use of silica gel, macroporous adsorption resin, and Sephadex LH-20 column chromatography. researchgate.netnih.govbvsalud.org

Magnolia officinalis : The bark of this tree, a well-known component of Traditional Chinese Medicine, contains (S)-Tembetarine. biocrick.comnih.govresearchgate.net Isolation from Magnolia officinalis has been achieved through methods including column chromatography of ethanol (B145695) extracts, with final structural elucidation by spectroscopic techniques like 1D and 2D NMR and HRESI-MS. biocrick.comnih.govresearchgate.net An HPLC-ESI-MSn method has also been established for the screening of alkaloids, including this compound, in the bark. nih.govresearchgate.net

Fagara macrophylla (now Zanthoxylum macrophyllum): Analysis of the polar fractions of an ethanol extract from the bark of this African medicinal plant led to the isolation of this compound. biocrick.comresearchgate.netchemfaces.comebi.ac.ukthieme-connect.com

Below is a table summarizing the botanical sources of this compound and the plant parts from which it has been isolated.

| Botanical Source | Family | Plant Part(s) |

| Tinospora cordifolia | Menispermaceae | Stem, Root ijariit.comresearchgate.netnih.gov |

| Polyalthia nemoralis | Annonaceae | Branches, Leaves researchgate.netnih.govbvsalud.org |

| Magnolia officinalis | Magnoliaceae | Bark biocrick.comnih.govresearchgate.netecomole.com |

| Fagara macrophylla | Rutaceae | Bark biocrick.comresearchgate.netchemfaces.comebi.ac.ukthieme-connect.com |

Diversity of this compound within Alkaloid Classes

This compound belongs to the broad class of alkaloids, specifically classified as a benzylisoquinoline alkaloid. nih.govdokumen.pub This structural classification is based on its core chemical skeleton. It is also considered a quaternary ammonium (B1175870) ion, formed through the methylation of the tertiary amino function of reticuline (B1680550). ebi.ac.uk More specifically, (S)-tembetarine is derived from the methylation of (R)-reticuline. nih.gov Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class is further subdivided based on their biosynthetic pathways and chemical structures. dokumen.pub

Phytochemical Co-occurrence with Other Bioactive Constituents

In Tinospora cordifolia , this compound is found with other alkaloids such as Magnoflorine, Berberine, Palmatine, and Jatrorrhizine. ijariit.comopenaccesspub.orgnih.govmdpi.comnih.gov Additionally, this plant contains terpenoids, glycosides, and steroids. ijariit.comnih.govresearchgate.net

In Polyalthia nemoralis , this compound co-occurs with compounds like syringic acid, vanillic acid, (+)-xylopinidine, (+)-oblongine, (+)-magnoflorine, and stepharanine. researchgate.netnih.govbvsalud.org

The bark of Magnolia officinalis contains this compound along with other alkaloids such as (S)-magnoflorine, (R)-magnocurarine, (R)-oblongine, and (R)-asimilobine. nih.govresearchgate.netresearchgate.net

In Fagara macrophylla , this compound is isolated with other alkaloids like oblongine (B106143) and magnoflorine, as well as the flavonoid hesperidin. biocrick.comresearchgate.netchemfaces.comebi.ac.uk The plant is also known to contain acridone (B373769) alkaloids, amides, and coumarins. researchgate.netthieme-connect.com

The following table details some of the compounds that co-occur with this compound in its primary botanical sources.

| Botanical Source | Co-occurring Bioactive Compounds |

| Tinospora cordifolia | Magnoflorine, Berberine, Palmatine, Jatrorrhizine, Tinosponone, Isocolumbin ijariit.comopenaccesspub.orgbiocrick.comnih.govnih.govmdpi.comnih.gov |

| Polyalthia nemoralis | Syringic acid, Vanillic acid, (+)-Xylopinidine, (+)-Oblongine, (+)-Magnoflorine, Stepharanine researchgate.netnih.govbvsalud.org |

| Magnolia officinalis | (S)-Magnoflorine, (R)-Magnocurarine, (R)-Oblongine, (R)-Asimilobine, Honokiol, Magnolol nih.govresearchgate.netecomole.comresearchgate.net |

| Fagara macrophylla | Oblongine, Magnoflorine, Hesperidin, Xanthoxoline, Arborinine biocrick.comresearchgate.netchemfaces.comebi.ac.ukthieme-connect.com |

Biosynthetic Pathways of Tembetarine

Proposed Precursor Compounds and Enzymatic Transformations

The biosynthesis of Tembetarine is a multi-step process that begins with the conversion of L-tyrosine into the central BIA intermediate, (S)-reticuline. frontiersin.orgnih.gov This core pathway involves several key enzymatic reactions. Dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from tyrosine, undergo a condensation reaction catalyzed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the foundational scaffold of most BIAs. frontiersin.orgresearchgate.net A series of subsequent hydroxylation and methylation steps, catalyzed by specific hydroxylases and methyltransferases, convert (S)-norcoclaurine into (S)-reticuline. nih.gov

The direct precursor to this compound is the tertiary alkaloid reticuline (B1680550). nih.gov Research has demonstrated that an N-methyltransferase from Papaver somniferum (opium poppy), named reticuline N-methyltransferase (RNMT), catalyzes the N-methylation of both (S)-reticuline and (R)-reticuline. nih.gov This reaction converts the tertiary amine of reticuline into a quaternary ammonium (B1175870) ion, yielding (S)-Tembetarine and (R)-Tembetarine, respectively. nih.gov While tracer studies using (±)-reticuline methochloride (this compound chloride) showed it was not a precursor to morphine, its role as an intermediate in the biosynthesis of other alkaloids, such as the aporphine (B1220529) alkaloid magnoflorine, has been proposed. nih.govnih.govrsc.org

Involvement of Specific Cytochrome P450 Enzymes in Biosynthesis

Cytochrome P450 enzymes (CYPs) are a vast and versatile family of heme-containing monooxygenases that play a critical role in the structural diversification of plant secondary metabolites, including BIAs. nih.govmdpi.comfrontiersin.org In the context of this compound biosynthesis, CYPs are not directly responsible for the final N-methylation step but are indispensable for the formation of its precursor, reticuline, and for catalyzing subsequent branch-point reactions. nih.govmdpi.com

A key CYP involved in the pathway leading to reticuline is N-methylcoclaurine 3'-hydroxylase (NMCH), a member of the CYP80B subfamily. researchgate.netmdpi.com This enzyme performs a crucial hydroxylation step on the benzyl (B1604629) moiety of (S)-N-methylcoclaurine, a necessary prerequisite for the subsequent O-methylation that forms (S)-reticuline. nih.gov

Furthermore, CYPs are central to the downstream pathways that utilize reticuline and its derivatives. For instance, the biosynthesis of aporphine alkaloids, which can be formed from reticuline-like precursors, involves an intramolecular C-C phenol (B47542) coupling reaction. nih.gov This type of reaction is catalyzed by enzymes such as CYP80G2, which converts (S)-corytuberine to magnoflorine. nih.gov Although this compound itself is a quaternary alkaloid, its precursor reticuline is a critical substrate for various CYP-dependent branch pathways that lead to the immense structural diversity of BIAs, including morphinans, protoberberines, and aporphines. frontiersin.orgresearchgate.netmdpi.com The functional diversification of CYP subfamilies is a major evolutionary driver for the chemical diversity seen in plant alkaloids. nih.govmaxapress.com

Genetic and Evolutionary Insights into Benzylisoquinoline Alkaloid Pathways

Genomic studies in several BIA-producing plants, including Papaver somniferum (opium poppy), Corydalis species, and Tinospora cordifolia, have revealed that genes for BIA biosynthesis are often physically clustered on chromosomes. frontiersin.orgmaxapress.comresearchgate.net For example, in opium poppy, a supergene cluster on chromosome 11 contains at least 15 genes involved in the biosynthesis of noscapine (B1679977) and morphine. frontiersin.org This clustering facilitates the co-inheritance and co-regulation of pathway genes, allowing for the efficient production of specific alkaloids.

Tandem duplication events have played a prominent role in the expansion and diversification of BIA gene families, such as N-methyltransferases (NMTs) and cytochrome P450s. researchgate.netmaxapress.com The resulting gene copies can evolve new substrate specificities or expression patterns, leading to the emergence of novel biosynthetic branches and a wider array of alkaloid structures within a plant lineage. nih.govmaxapress.com This adaptive evolution of BIA-related genes is thought to contribute to a plant's defense mechanisms against herbivores and pathogens, thus enhancing its reproductive fitness. nih.govresearchgate.net Comparative genomic analyses across different plant orders show how these pathways have been retained, modified, or occasionally lost, reflecting the complex evolutionary history of plant specialized metabolism. nih.govresearchgate.net

Strategies for Elucidating Biosynthetic Mechanisms

Unraveling the complex biosynthetic pathway of this compound and other BIAs requires a multidisciplinary approach that combines classical biochemical techniques with modern omics and molecular biology tools. These strategies are essential for identifying novel genes, characterizing enzyme function, and understanding pathway regulation. frontiersin.orgmdpi.com

A foundational method involves tracer studies , where isotopically labeled precursor compounds are fed to the plant or cell culture. rsc.org By tracking the incorporation of the label into downstream metabolites, researchers can establish precursor-product relationships and map out the steps of the pathway. rsc.org

The advent of next-generation sequencing has revolutionized the field. Transcriptome analysis (RNA-seq) of different tissues or developmental stages allows for the identification of candidate genes by correlating their expression profiles with the accumulation of specific alkaloids. nih.govmdpi.comnih.gov This approach, often combined with metabolome profiling using techniques like liquid chromatography-mass spectrometry (LC-MS), provides a powerful platform for gene discovery. nih.govmdpi.com

Once candidate genes are identified, their functions must be validated. This is typically achieved through heterologous expression , where the gene is expressed in a host system like E. coli or yeast. nih.gov The purified recombinant enzyme can then be tested in in vitro assays with putative substrates to confirm its catalytic activity and determine kinetic parameters. nih.gov To study gene function in planta, techniques like virus-induced gene silencing (VIGS) can be used to downregulate the expression of a specific gene and observe the effect on the plant's alkaloid profile. nih.gov

More recently, chemo-enzymatic synthesis and computational retrosynthesis algorithms are being developed. rsc.orgbeilstein-journals.orgchemrxiv.org These approaches integrate known enzymatic transformations with chemical synthesis steps, not only to produce complex molecules but also to predict and explore potential biosynthetic routes. beilstein-journals.orgchemrxiv.org

Table of Mentioned Compounds

Synthetic Chemistry of Tembetarine and Analogues

Total Synthesis Approaches to Tembetarine

The total synthesis of a complex molecule is the complete chemical synthesis of that molecule from simple, commercially available precursors. For alkaloids in the benzylisoquinoline class, synthetic routes often involve key strategic bond formations to construct the characteristic isoquinoline (B145761) core and assemble the various substituted ring systems. While a dedicated total synthesis for this compound itself is not extensively detailed in seminal literature, the well-established routes to its structural relatives, such as morphine and other bisbenzylisoquinoline alkaloids (bisBIAs), provide a clear blueprint for its potential construction. wikipedia.orgnih.gov A key step in the biosynthesis of related alkaloids is the Grewe cyclization of reticuline (B1680550), which serves as a biomimetic model for laboratory synthesis. wikipedia.org

The pursuit of synthesizing complex molecules has driven the development of powerful methodological strategies that prioritize efficiency, elegance, and sustainability. nih.gov Modern synthetic chemistry has moved beyond linear, step-by-step approaches to embrace methods that build molecular complexity rapidly. nih.gov The goal is to maximize "step economy" by designing reaction sequences where each step significantly increases the structural complexity of the intermediate. nih.gov

Key strategies include:

C–H Activation/Functionalization: This modern strategy involves the direct conversion of a typically unreactive carbon-hydrogen (C-H) bond into a new bond (e.g., C-C, C-O, C-N). nih.gov By avoiding the need for pre-functionalized starting materials, C-H activation can dramatically shorten synthetic routes and open new avenues for retrosynthetic analysis. nih.gov Transition metal catalysis, often using palladium, rhodium, or nickel, is a primary tool for achieving C-H activation. nih.govrsc.org

Chemoenzymatic Synthesis: This approach combines the versatility of traditional organic synthesis with the high selectivity of biological catalysts (enzymes). nih.gov Enzymes can perform specific transformations, such as stereoselective reductions or regioselective methylations, on complex substrates under mild conditions, a feat often difficult to achieve with conventional chemical reagents. nih.govmdpi.com

| Strategy | Description | Key Advantage |

| Cascade (Domino) Reactions | Multiple bond-forming reactions occur sequentially in a single pot. news-medical.net | Rapid increase in molecular complexity and step economy. nih.gov |

| C-H Activation | Direct functionalization of a carbon-hydrogen bond. nih.gov | Reduces the need for protecting groups and pre-functionalized substrates. nih.gov |

| Chemoenzymatic Synthesis | Utilizes enzymes as catalysts for specific chemical transformations. nih.gov | High stereoselectivity and regioselectivity under mild reaction conditions. nih.govmdpi.com |

| Protecting-Group-Free Synthesis | Designing synthetic routes that avoid the use of protecting groups. nih.gov | Increases efficiency by reducing the number of steps for protection and deprotection. nih.gov |

Bio-inspired or biomimetic synthesis seeks to replicate nature's own synthetic strategies in the laboratory. uu.nl For benzylisoquinoline alkaloids, this often involves mimicking the key enzymatic steps of their biosynthetic pathways. nih.gov The inspiration for these routes comes from understanding how plants, such as Papaver somniferum (opium poppy), produce these compounds. scholaris.ca

A central strategy in the biosynthesis of many complex alkaloids is oxidative coupling. nih.gov For instance, the synthesis of bisbenzylisoquinoline alkaloids (bisBIAs) can be achieved through a biomimetic oxidative phenol (B47542) dimerization, which selectively forms the crucial diaryl ether bond found in many of these natural products. nih.gov Similarly, the core structure of morphine is assembled in nature via an intramolecular cyclization of the precursor reticuline, a strategy that has been successfully adapted in the laboratory (e.g., the Grewe cyclization). wikipedia.org

Enzymes play a pivotal role in these pathways, ensuring high selectivity. scholaris.ca Chemoenzymatic approaches leverage this by using isolated enzymes to perform key steps. A notable example is the use of an enzymatic stereoselective Pictet-Spengler reaction to generate enantiopure benzylisoquinoline monomers, which are the fundamental building blocks for more complex alkaloids. nih.gov

Chemical Derivatization and Analogue Preparation

Chemical derivatization involves the targeted modification of a natural product's structure to create a library of related compounds, or analogues. uodiyala.edu.iq This process is crucial for exploring structure-activity relationships and optimizing the properties of a lead compound. For this compound, derivatization could target its hydroxyl (-OH) groups, the secondary amine in its core, or its aromatic rings.

Enzymatic methods are particularly powerful for creating derivatives of benzylisoquinoline alkaloids with high precision. scholaris.ca Specific enzymes catalyze common derivatization reactions in nature:

N-methyltransferases (NMTs): These enzymes selectively add a methyl group to the nitrogen atom of the isoquinoline core. scholaris.ca

O-methyltransferases (OMTs): These enzymes selectively methylate specific hydroxyl groups on the aromatic rings. scholaris.ca

By using a combination of these enzymes, chemists can generate a variety of methylated analogues of a parent alkaloid. nih.gov Beyond enzymatic methods, standard organic reactions can be employed to introduce a wide range of functional groups, further expanding the library of accessible analogues.

| Reaction Type | Target Site on this compound | Potential Analogue |

| Methylation | Phenolic hydroxyls, secondary amine | O-methylthis compound, N-methylthis compound |

| Acylation | Phenolic hydroxyls, secondary amine | O-acetylthis compound, N-acetylthis compound |

| Alkylation | Phenolic hydroxyls, secondary amine | O-ethylthis compound, N-ethylthis compound |

| Halogenation | Aromatic rings | Bromo-tembetarine |

Regioselective and Stereoselective Synthesis Methodologies

Achieving control over the spatial arrangement of atoms is paramount in the synthesis of complex, three-dimensional molecules like this compound. This control is divided into two main categories:

Regioselectivity: The preference for a reaction to occur at one specific position over other possible positions. mdpi.com For example, in a molecule with multiple hydroxyl groups, a regioselective reaction would modify only one specific hydroxyl group.

Stereoselectivity: The preference for the formation of one stereoisomer over another. masterorganicchemistry.com This is critical for creating a molecule with the correct three-dimensional shape, as different stereoisomers can have vastly different biological activities.

In the synthesis of benzylisoquinoline alkaloids, these principles are applied in several key ways:

Stereoselective Pictet-Spengler Reaction: The construction of the core benzylisoquinoline skeleton can be achieved using the Pictet-Spengler reaction. When guided by a chiral catalyst or enzyme, this reaction can be highly stereoselective, establishing the crucial stereocenter at the C1 position in a specific configuration ((S) or (R)). nih.gov

Regioselective Enzymatic Modification: As discussed previously, enzymes like O-methyltransferases exhibit exceptional regioselectivity. nih.govscholaris.ca They can distinguish between multiple hydroxyl groups on the aromatic rings of an alkaloid and methylate only the one that fits precisely into their active site. mdpi.com

Catalytic Asymmetric Synthesis: Modern catalysis provides powerful tools for controlling stereochemistry. For example, transition metal catalysts with chiral ligands can direct reactions to produce one enantiomer of a product in high excess over the other (enantioselectivity). rsc.org These methods are essential for building chiral centers with the correct absolute stereochemistry required for the final natural product.

The development of highly regioselective and stereoselective reactions continues to be a major focus of synthetic chemistry, as these methods are what make the efficient and precise synthesis of complex targets like this compound possible. nih.gov

Structure Activity Relationship Sar Studies of Tembetarine and Derivatives

Identification of Key Pharmacophoric Groups

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Analysis of Tembetarine and related compounds from natural sources like Tinospora cordifolia has helped identify its key pharmacophoric features.

The primary pharmacophore of this compound includes:

Aromatic Rings : The molecule possesses two key aromatic ring systems, the isoquinoline (B145761) ring and the benzyl (B1604629) ring, which are involved in van der Waals and π-π stacking interactions with biological targets. biocrick.com

Hydrogen Bond Donors : The hydroxyl groups on both the tetrahydroisoquinoline and benzyl moieties are critical hydrogen-bond donors, enabling interaction with amino acid residues in target proteins. biocrick.com

Quaternary Nitrogen : this compound features a permanently charged quaternary nitrogen atom within the tetrahydroisoquinoline ring system. This positively charged center is a crucial feature for electrostatic interactions and is a result of the N-methylation of its precursor, (S)-reticuline. nih.govnih.gov Studies on related biosynthetic enzymes show that this N-methylation step is a key event, suggesting the importance of the quaternary amine for the recognition and activity of this subclass of alkaloids. nih.gov

Table 1: Key Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic System | Isoquinoline and Benzyl Rings | π-π Stacking, Hydrophobic Interactions |

| Hydrogen Bond Donor | Phenolic Hydroxyl Groups | Hydrogen Bonding |

| Cationic Center | Quaternary Nitrogen Atom | Electrostatic/Ionic Interactions |

Elucidation of Structural Determinants for Biological Activities

The specific arrangement and properties of this compound's structural components are deterministic for its biological profile. The foundational benzylisoquinoline skeleton provides the rigid framework necessary to position the key interacting groups in a specific spatial orientation. ontosight.ai

Key structural determinants include:

The Tetrahydroisoquinoline Core : This scaffold is a common feature in a vast number of biologically active alkaloids and provides the fundamental structure for interaction with various receptors and enzymes. ontosight.ai

Stereochemistry : this compound naturally occurs as the (S)-isomer. nih.govchemfaces.com Biosynthetic enzymes like tetrahydroprotoberberine N-methyltransferase (TNMT) are stereoselective, preferentially acting on or producing specific stereoisomers. nih.gov This high degree of stereoselectivity in its formation implies that the (S)-configuration is likely crucial for optimal binding to its endogenous biological targets.

Oxygenation Pattern : The specific placement of hydroxyl and methoxy (B1213986) groups on the aromatic rings dictates the molecule's polarity and its ability to form directed hydrogen bonds. These interactions are critical for the specificity and affinity of binding to target proteins.

Quaternary Ammonium (B1175870) Group : The permanent positive charge on the nitrogen atom significantly influences the compound's solubility and its ability to interact with cation-binding sites in proteins, such as certain receptors and ion channels. nih.gov In silico studies have predicted that this compound may interact with targets like the Adrenergic receptor beta and Epidermal growth factor receptor, where such ionic interactions could be critical. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. excli.dewikipedia.org This is achieved by using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. amazon.com

For this compound and its derivatives, a hypothetical QSAR study would involve the following steps:

Data Set Compilation : A series of this compound analogs would be synthesized, and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured quantitatively.

Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links the descriptors to the biological activity. wikipedia.org For example: Biological Activity = f(descriptor1, descriptor2, ...)

Model Validation : The predictive power of the QSAR model would be rigorously tested to ensure its reliability. amazon.com

While computational studies involving this compound have been performed, such as energy minimization for docking simulations, detailed QSAR models focusing specifically on this compound and its derivatives are not extensively reported in the available literature. researchgate.net Such models would be invaluable for predicting the activity of new, unsynthesized derivatives and guiding future drug discovery efforts.

Impact of Substitutions on Biological Potency

The biological potency of this compound can be significantly altered by making chemical substitutions at various positions on its scaffold. While extensive synthetic studies on this compound derivatives are limited in the literature, SAR can be inferred by comparing its activity with that of structurally related, naturally occurring alkaloids.

N-Methylation : this compound is the N,N-dimethyl quaternary ammonium derivative of (S)-reticuline. nih.gov This quaternization of the nitrogen atom is a key structural modification that changes the molecule from a tertiary amine to a permanently charged cation. This profoundly impacts its physicochemical properties, such as polarity and membrane permeability, and its potential biological targets compared to its precursor, (S)-reticuline. nih.gov

Hydroxyl and Methoxy Groups : The activity of benzylisoquinoline alkaloids is highly dependent on the substitution pattern on the aromatic rings. In a study evaluating various alkaloids from Magnolia officinalis against several enzymes (aldose reductase, lipase, α-glucosidase, DPP-IV) and cancer cell lines, (S)-Tembetarine, along with related compounds like (S)-magnoflorine and (R)-oblongine, showed weak activity in all tested assays. chemfaces.com This suggests that for these specific targets, the substitution patterns of this group of compounds are not optimal for potent inhibition.

Ring System Modifications : Comparison with alkaloids like magnoflorine, which has a more constrained aporphine (B1220529) ring system, highlights the importance of the flexibility and specific conformation of the benzylisoquinoline scaffold of this compound for target interaction.

Table 2: Structural Comparison of this compound and Related Alkaloids

| Compound | Key Structural Difference from this compound | Potential Impact on Activity |

|---|---|---|

| (S)-Reticuline | Tertiary amine at the nitrogen position instead of a quaternary amine. nih.gov | Alters charge, polarity, and receptor interaction profile. |

| Magnoflorine | Different oxygenation pattern and a more rigid aporphine ring system. chemfaces.com | Changes the 3D shape and positioning of interacting groups. |

| (R)-Oblongine | Different substitution pattern on the benzyl ring. chemfaces.com | Modifies hydrogen bonding and hydrophobic interactions. |

Molecular Mechanisms of Action and Preclinical Pharmacological Activities of Tembetarine

Anti-Diabetic Research

Computational studies, particularly network pharmacology analyses, have identified tembetarine as a significant bioactive compound with the potential to interact with multiple proteins involved in the pathogenesis of diabetes mellitus. d-nb.inforesearchgate.net

Modulation of Diabetes Mellitus Pathogenesis Pathways

Network pharmacology studies have shown that this compound may influence several pathways associated with diabetes. d-nb.infomdpi.com These computational models predict that this compound interacts with a greater number of protein molecules involved in diabetes pathogenesis compared to other phytoconstituents from Tinospora cordifolia. d-nb.inforesearchgate.net One of the key predicted mechanisms is the modulation of the neuroactive ligand-receptor interaction pathway, which plays a role in regulating molecules like glucagon (B607659) and glucagon-like peptide (GLP) that are important for insulin (B600854) sensitization. d-nb.info Additionally, some research suggests a potential role in appetite control through the inhibition of dipeptidyl peptidase-4 (DPP4), which would increase incretin (B1656795) levels and participate in glucose homeostasis. researchgate.net

Interaction with Beta-1 Adrenergic Receptor (ADRB1)

Molecular docking studies have identified the beta-1 adrenergic receptor (ADRB1) as a potential target for this compound. researchgate.netd-nb.info The dysregulation of ADRB1 signaling is implicated in metabolic disorders like diabetes. wikipedia.orgnih.gov Computational simulations predict a stable interaction between this compound and ADRB1, with a binding affinity of -6.25 kcal/mol and an inhibitory constant of 36.45 μM. researchgate.net The interaction is stabilized by hydrogen bonds with specific amino acid residues, namely ASN:94 and THR:93. researchgate.net This interaction is significant as ADRB1 is a key component of the neuroactive ligand-receptor interaction pathway, which is believed to be a major pathway modulated by this compound in the context of diabetes management. d-nb.inforesearchgate.net

Table 1: Predicted Interaction Details of this compound with ADRB1

| Parameter | Value | Source |

| Binding Affinity | -6.25 kcal/mol | researchgate.net |

| Inhibitory Constant (Ki) | 36.45 μM | researchgate.net |

| Interacting Residues | ASN:94, THR:93 | researchgate.net |

Glycogen (B147801) Phosphorylase Inhibition Studies

Glycogen phosphorylase (GP) is a critical enzyme in hepatic glucose production, making it a target for managing type 2 diabetes. plos.orgmdpi.com Inhibition of GP can decrease glucose production and increase glycogen storage. plos.orgnih.gov In silico studies have been conducted to screen various constituents of Tinospora cordifolia, including this compound, for their potential to inhibit glycogen phosphorylase. researchgate.net One molecular docking study analyzed the binding affinity of several compounds from the plant against glycogen phosphorylase (PDB ID: 1LWO). researchgate.net While the study highlighted other compounds as having significant inhibitory activity, it included this compound in its screening panel as part of a broader investigation into the plant's hypoglycemic constituents. researchgate.net However, another study evaluating a series of synthesized 3-glucosyl-5-amino-1,2,4-oxadiazoles as GP inhibitors found no inhibitory activity at concentrations up to 625 µM. beilstein-journals.org

Neuroactive Ligand-Receptor Interaction Modulation

The neuroactive ligand-receptor interaction pathway has been identified as a primary target modulated by this compound in computational models exploring its anti-diabetic effects. d-nb.inforesearchgate.net This pathway involves a wide range of proteins, including adrenergic, dopamine (B1211576), and serotonin (B10506) receptors. d-nb.inforesearchgate.net this compound is predicted to modulate a significant number of these proteins, such as ADRA1D, ADRA2C, ADRB1, DRD1, HTR2A, and HTR2C. d-nb.inforesearchgate.net By influencing this pathway, this compound may affect the secretion of secretins like glucagon and GLP, which are known to be involved in insulin sensitization. d-nb.info This modulation is considered a key potential mechanism for the anti-diabetic properties suggested by these preclinical computational studies. d-nb.infomdpi.com

Table 2: Proteins in the Neuroactive Ligand-Receptor Interaction Pathway Predicted to be Modulated by this compound

| Protein Target | Protein Family | Source |

| ADRA1D | Adrenergic Receptor | d-nb.inforesearchgate.net |

| ADRA2C | Adrenergic Receptor | d-nb.inforesearchgate.net |

| ADRB1 | Adrenergic Receptor | d-nb.inforesearchgate.net |

| DRD1 | Dopamine Receptor | d-nb.inforesearchgate.net |

| HTR2A | Serotonin Receptor | d-nb.inforesearchgate.net |

| HTR2C | Serotonin Receptor | d-nb.inforesearchgate.net |

Anti-Inflammatory Research

This compound has been identified as a compound with potential anti-inflammatory properties in preclinical studies. ontosight.aichemfaces.com Research has explored its effects on various cellular and molecular pathways that are central to the inflammatory response.

Cellular and Molecular Pathways of Anti-Inflammatory Effects

The inflammatory process involves a complex cascade of signaling pathways, including the activation of transcription factors like NF-κB and the production of inflammatory mediators. mdpi.comnih.gov Preclinical research on extracts containing this compound and on the compound itself suggests it may interfere with these processes. For instance, studies on extracts from Croton urucurana, which contains this compound, have shown an ability to inhibit paw edema and leukocyte recruitment in animal models. biocrick.com These effects are linked to the inhibition of key inflammatory mediators. biocrick.com Network pharmacology studies on Tinospora cordifolia have also implicated this compound in the modulation of pathways such as the cAMP signaling pathway and neuroactive ligand-receptor interactions, which can influence inflammatory processes. researchgate.net Computational analyses further suggest that compounds within this plant can affect core inflammatory signaling pathways, including those involving TLR, MAPK, and NFKB. dergipark.org.tr

Antioxidant Research

This compound demonstrates significant antioxidant properties primarily through its ability to act as a radical scavenger. This activity is largely attributed to its chemical structure, which facilitates hydrogen atom donation to neutralize reactive oxygen species (ROS). techscience.com The core mechanism involves the quenching of unstable free radicals, a process evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. medcraveonline.commdpi.comnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically to determine scavenging capacity. mdpi.comnih.govnih.gov

The effectiveness of this compound as a radical scavenger is linked to the presence of hydroxyl (-OH) groups attached to its aromatic rings. These groups can readily donate a hydrogen atom to a free radical, and the resulting this compound radical is stabilized by resonance, which delocalizes the unpaired electron across the molecule. This structural feature is crucial for its ability to inhibit processes like lipid peroxidation, which is a key marker of cellular damage caused by free radicals. techscience.comnih.gov Studies on extracts containing this compound and related alkaloids have confirmed their capacity to scavenge superoxide (B77818) and hydroxyl radicals, further underscoring their protective role against oxidative stress. techscience.com The antioxidant action of this compound is a fundamental component of its broader pharmacological profile, contributing to its potential therapeutic effects in conditions associated with oxidative damage. nih.govresearchgate.net

Anti-Infective Research

This compound has shown considerable antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. openaccesspub.orgablesci.com Research has quantified this activity using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent needed to prevent the visible growth of a microorganism. iacld.comeucast.org

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Specific Bacteria

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus cereus | 32 | openaccesspub.org |

| Staphylococcus aureus | 64 | openaccesspub.org |

In the search for antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, this compound has been identified as a compound of interest due to its potential to inhibit the 3C-like protease (3CLpro). researchgate.netrjptonline.orgchemrxiv.org The 3CLpro enzyme is crucial for the replication of the virus, as it cleaves viral polyproteins into functional units, making it a prime target for antiviral drugs. researchgate.netrjptonline.orgmdpi.com

In silico molecular docking studies have been employed to predict the binding affinity of this compound to the active site of 3CLpro. mdpi.comnih.govfrontiersin.org These computational models analyze the interactions between the ligand (this compound) and the protein target (3CLpro). The active site of 3CLpro typically includes a catalytic dyad of key amino acid residues, such as HIS41 and CYS145, which are essential for its enzymatic function. mdpi.comnih.gov Docking simulations suggest that this compound can fit into the substrate-binding pocket of 3CLpro, interacting with these critical residues and potentially inhibiting the enzyme's activity. nih.gov While specific binding energy values for this compound are not consistently reported across all studies, related natural compounds have shown promising binding affinities in the range of -8 to -13 kcal/mol, indicating strong potential for inhibition. rjptonline.org These computational findings position this compound as a promising candidate for further in vitro and in vivo testing to validate its efficacy as a SARS-CoV-2 3CLpro inhibitor. mdpi.comfrontiersin.orgnih.govnih.gov

Anti-Cancer Research

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. nih.govwikipedia.org In advanced cancers, this pathway can be hijacked by tumor cells to promote metastasis and immune evasion. frontiersin.orgdovepress.commdpi.com A key component of this pathway is the TGF-β type I receptor (TGF-βRI), a serine/threonine kinase that, upon activation, phosphorylates downstream proteins like SMADs, leading to changes in gene expression. wikipedia.orgtocris.com Inhibiting TGF-βRI is therefore a recognized strategy in cancer therapy to block these pro-tumorigenic effects. nih.govfrontiersin.orgnih.govoncotarget.com

This compound has been investigated as a potential inhibitor of TGF-βRI. Through computational approaches like molecular docking, researchers have explored its ability to bind to the kinase domain of TGF-βRI. These studies predict that this compound can occupy the ATP-binding site of the receptor, a crucial step for preventing its activation. rndsystems.com By blocking the kinase activity of TGF-βRI, this compound could halt the downstream signaling cascade. nih.govmdpi.com This inhibition would disrupt the ability of cancer cells to undergo epithelial-mesenchymal transition (EMT), invade surrounding tissues, and metastasize. nih.govmdpi.com While direct experimental data on this compound's IC50 value for TGF-βRI inhibition is limited, its potential as a scaffold for developing novel anti-cancer agents targeting this pathway is a subject of ongoing research.

Cellular Growth Modulation in Cancer Models

This compound, an aporphine (B1220529) alkaloid, has been identified as a component of plant extracts investigated for their potential in cancer therapy. Preclinical research, primarily focusing on extracts rich in this compound and other alkaloids, suggests a role in modulating cancer cell growth, particularly in colon cancer models. The available data points to mechanisms involving the induction of programmed cell death (apoptosis) and the interruption of key signaling pathways that govern cell proliferation.

Detailed investigations have been conducted on alkaloid-rich extracts from the root of Tinospora sinensis, which contains this compound alongside other bioactive alkaloids like berberine, palmatine, and jatrorrhizine. nih.govresearchgate.net In-vitro studies using these extracts have demonstrated significant and specific cytotoxic effects against human colon cancer cells. nih.gov

One key study utilized an n-hexane extract of Tinospora sinensis root (NHRT), rich in these alkaloids, to treat various cancer cell lines. nih.govresearchgate.net The findings revealed that the extract was most effective against the HCT-116 colon cancer cell line when compared to its effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, suggesting a degree of cancer-type specificity. nih.govresearchgate.net

The primary mechanism of action identified was the induction of apoptosis in HCT-116 cells, which was mediated by the generation of reactive oxygen species (ROS). nih.govresearchgate.net An excessive level of ROS can create cellular stress that pushes cancer cells towards apoptosis. nih.gov This process was associated with a G0/G1 phase cell cycle arrest, effectively halting cell division. nih.gov

The table below summarizes the preclinical findings for the this compound-containing plant extract on the HCT-116 cancer model.

| Cancer Model | Extract/Compound Tested | Key Findings | Molecular Mechanism |

| Human Colon Cancer (HCT-116 cells) | n-hexane extract of Tinospora sinensis root (containing this compound, Berberine, Palmatine, Jatrorrhizine) | • Inhibited cell growth specifically and effectively. nih.govresearchgate.net• Induced cell cycle arrest at the G0/G1 phase. nih.gov• Triggered apoptosis. nih.govresearchgate.net | • Increased generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net• Downregulation of the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.net• Inhibition of Bcl-2 and upregulation of Caspase-7 and Caspase-9. nih.gov |

Advanced Analytical Methodologies for Tembetarine Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental in the separation of Tembetarine from the complex matrices of plant extracts, particularly from species of the Ziziphus genus. These techniques are also crucial for the quantitative analysis of the compound. cabidigitallibrary.orgrjptonline.orgresearchgate.netjetir.orgsilae.it

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of this compound. These techniques offer high resolution and sensitivity for both the quantification and purification of the alkaloid.

For quantitative analysis, a reversed-phase HPLC method coupled with a UV detector is commonly employed. A typical analysis would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. Detection is typically carried out at a wavelength where the chromophore of this compound exhibits maximum absorbance. The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable quantification in various samples. africanjournalofbiomedicalresearch.comnih.govuobasrah.edu.iqresearchgate.netnih.govresearchgate.net

UHPLC, with its use of sub-two-micron particle columns, offers significant advantages over traditional HPLC, including higher efficiency, faster analysis times, and improved resolution. When coupled with high-resolution mass spectrometry (HRMS), UHPLC is a powerful technique for the rapid profiling of complex plant extracts to identify this compound and other related alkaloids. nih.gov

Table 1: Representative HPLC-UV Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Temperature | 25 °C |

The isolation of this compound from crude plant extracts typically involves a multi-step column chromatography process. An initial fractionation is often performed using silica (B1680970) gel column chromatography. The crude extract is loaded onto the column, and elution is carried out with a gradient of solvents, starting with nonpolar solvents like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing this compound. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Further purification is often achieved using macroporous adsorption resins. These resins are effective in separating alkaloids from other classes of compounds based on their polarity and molecular size. The choice of resin and elution conditions is critical for optimal separation.

Finally, Sephadex LH-20, a size-exclusion chromatography medium, is frequently used as a final polishing step. It separates compounds based on their molecular size and is particularly effective in removing smaller impurities, yielding highly pure this compound.

Table 2: Typical Column Chromatography Sequence for this compound Isolation

| Step | Stationary Phase | Typical Eluent System | Purpose |

|---|---|---|---|

| 1 | Silica Gel | Hexane -> Ethyl Acetate -> Methanol gradient | Initial fractionation |

| 2 | Macroporous Resin | Ethanol (B145695)/Water gradient | Purification from other compound classes |

| 3 | Sephadex LH-20 | Methanol | Final polishing |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule. mdpi.comuobasrah.edu.iqscielo.org.zanih.govnih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for identifying long-range proton-carbon correlations, which helps to connect different fragments of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. A complete set of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. africanjournalofbiomedicalresearch.commdpi.comnih.govnih.govresearchgate.netgithub.ioumn.edu

Table 3: NMR Experiments for this compound Structural Elucidation

| Experiment | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants |

| ¹³C NMR | Carbon chemical shifts |

| COSY | ¹H-¹H correlations (connectivity) |

| HSQC | Direct ¹H-¹³C correlations |

| HMBC | Long-range ¹H-¹³C correlations (connectivity of fragments) |

| NOESY | Through-space ¹H-¹H correlations (relative stereochemistry) |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. scielo.org.zaijpsr.comchemsociety.org.ng

Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic product ions are generated. The analysis of these fragmentation pathways provides valuable structural information that can be used to confirm the identity of this compound in complex mixtures. The fragmentation of the protoberberine skeleton typically involves retro-Diels-Alder reactions and the loss of small neutral molecules. cabidigitallibrary.orgsilae.itresearchgate.netgithub.io

This compound is a chiral molecule, and determining its absolute configuration is crucial. Circular Dichroism (CD) spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a powerful technique for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rjptonline.orgresearchgate.netjetir.orgnih.govnih.govmdpi.commdpi.com

The absolute configuration of this compound can be determined by comparing the experimentally measured VCD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration. This method has been successfully applied to other protoberberine alkaloids. rjptonline.orgjetir.org

Integrative Analytical Approaches

In the contemporary research landscape of natural products, the complexity of phytochemical matrices necessitates the use of sophisticated, data-intensive analytical strategies. For a compound like this compound, a benzylisoquinoline alkaloid, understanding its phytochemical context and biosynthetic origins requires moving beyond simple isolation and characterization. Integrative analytical approaches, which combine high-throughput analytical techniques with advanced statistical and computational tools, are pivotal in this regard. These methodologies allow for a holistic view of the chemical landscape of a this compound-producing organism, enabling researchers to profile a wide array of related compounds and elucidate the intricate metabolic pathways leading to their formation.

Chemometrics in Phytochemical Profiling

Chemometrics involves the application of multivariate statistics to chemical data, providing a powerful means to extract meaningful information from large and complex datasets generated by modern analytical instruments. In the study of this compound and its natural sources, chemometrics is instrumental for phytochemical profiling, which encompasses the comprehensive analysis of the chemical constituents of a plant extract. This approach is crucial for quality control, chemotaxonomy, and the discovery of new bioactive compounds.

The process typically begins with the acquisition of chemical fingerprints from various samples using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). These fingerprints are essentially complex chromatograms containing hundreds or thousands of peaks, each representing a distinct chemical entity. Visual comparison of such complex data is often impractical.

This is where chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) become invaluable. PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data, allowing for the visualization of similarities and differences between samples. For instance, a PCA of the alkaloid profiles from different plant species or the same species grown under different conditions could reveal distinct groupings. The loading plots from PCA can then identify the specific alkaloids, including this compound and its analogues, that are most responsible for these observed differences.

PLS-DA is a supervised method that is used when the samples have pre-assigned classifications (e.g., high-yield vs. low-yield this compound producers). It builds a model that maximizes the separation between these classes, making it a powerful tool for identifying chemical markers that can predict the characteristics of a sample.

| Compound | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading | Contribution to Chemotype Differentiation |

|---|---|---|---|

| This compound | 0.85 | 0.12 | High positive loading on PC1 suggests a major role in differentiating Chemotype A. |

| Reticuline (B1680550) | -0.78 | 0.25 | High negative loading on PC1 indicates a higher concentration in Chemotype B. |

| Liriodenine | 0.21 | 0.91 | High positive loading on PC2 points to its importance in separating a third chemotype. |

| Anonaine | -0.15 | -0.88 | High negative loading on PC2 suggests its abundance in a fourth distinct chemotype. |

Metabolomics for Pathway Elucidation

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound research, metabolomics is a key strategy for unraveling its biosynthetic pathway. As this compound is a benzylisoquinoline alkaloid (BIA), its biosynthesis is expected to follow a complex, multi-step enzymatic pathway originating from the amino acid tyrosine.

The elucidation of such pathways often employs a "multi-omics" approach, integrating metabolomics with transcriptomics (the study of gene expression). The general workflow involves subjecting the this compound-producing organism to different conditions (e.g., different developmental stages, elicitor treatments) that are hypothesized to alter the production of this compound and its precursors.

Samples from these different conditions are then analyzed using high-resolution mass spectrometry platforms like LC-MS/MS. The resulting data provides a snapshot of the metabolome under each condition. By comparing the relative abundance of hundreds of metabolites across these conditions, researchers can identify compounds that are co-regulated. For example, if the levels of this compound increase in response to a specific treatment, its biosynthetic precursors would be expected to show a corresponding change (either an increase or a decrease, depending on the kinetics of the pathway).

By identifying these differentially accumulated metabolites and correlating their abundance with the expression levels of candidate biosynthetic genes (identified through transcriptomics), a putative pathway can be constructed. For instance, a study on Corydalis yanhusuo, another BIA-producing plant, successfully used this approach to map out the intricate network of alkaloid biosynthesis. nih.gov This methodology allows for the identification of key enzymatic steps and the discovery of novel intermediates in the pathway leading to this compound.

| Metabolite | KEGG ID | Fold Change (Elicitor-Treated vs. Control) | Putative Role in Pathway |

|---|---|---|---|

| (S)-Reticuline | C02046 | 1.8 | Key branch-point intermediate in BIA biosynthesis. |

| (S)-Scoulerine | C05423 | 2.5 | Downstream product of Reticuline, precursor to protoberberine alkaloids. |

| Protopine | C06067 | 3.1 | A downstream metabolite, indicating activation of a specific branch of the BIA pathway. |

| This compound | - | 4.2 | End-product of interest, showing significant upregulation upon treatment. |

Computational and in Silico Studies of Tembetarine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as tembetarine, and a protein target.

Ligand-Protein Interaction Profiling

In silico studies have explored the interaction of this compound with several key protein targets. For instance, molecular docking analyses have been performed to investigate its binding to receptors like the beta 1 adrenergic receptor and enzymes such as the main protease (3CLpro) of SARS-CoV-2 and alpha-glucosidase. researchgate.netnih.govtmrjournals.com

Using tools like AutoDock Vina and software suites from Schrödinger, researchers have been able to visualize the binding modes of this compound within the active sites of these proteins. nih.govnih.govresearchgate.netresearchgate.netplos.org For example, a study on the interaction of this compound with the beta 1 adrenergic receptor identified hydrogen bond interactions with amino acid residues ASN:94 and THR:93. researchgate.net Another investigation into its potential as a SARS-CoV-2 inhibitor showed hydrogen bond interactions with GLU166 and HIS163 of the main protease. nih.gov These studies provide detailed insights into the specific amino acid residues that are crucial for the binding of this compound, highlighting the importance of hydrogen bonds and other non-covalent interactions in stabilizing the ligand-protein complex.

Binding Affinity and Docking Score Analysis

The binding affinity, often represented by a docking score, is a critical parameter in molecular docking studies, as it provides a quantitative estimate of the binding strength between a ligand and a protein. wisdomlib.org A lower docking score generally indicates a more stable and favorable interaction.

Several studies have reported the docking scores of this compound against various targets. For instance, in a study investigating its potential against SARS-CoV-2, this compound exhibited a docking score of -6.6 kcal/mol with the main protease. nih.gov In another study focusing on diabetes, the binding affinity of this compound with the beta 1 adrenergic receptor was found to be -6.25 kcal/mol, with an inhibitory constant of 36.45 μM. researchgate.net These values are often compared with those of known inhibitors or other compounds being screened to assess the relative potential of this compound.

| Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|

| SARS-CoV-2 Main Protease (3CLpro) | -6.6 | nih.gov |

| Beta 1 Adrenergic Receptor | -6.25 | researchgate.net |

Molecular Dynamics Simulations

To further validate the findings from molecular docking and to understand the dynamic behavior of the ligand-protein complex over time, molecular dynamics (MD) simulations are employed. These simulations provide insights into the stability of the complex and the conformational changes that may occur.

Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics

MD simulations have been used to assess the stability of this compound when bound to its target proteins. biocrick.com The stability of the ligand-receptor complex is a key indicator of the potential efficacy of a compound. researchgate.netunipd.itnih.gov Studies have shown that this compound, in complex with certain targets, maintains a stable conformation throughout the simulation period. biocrick.com This stability is often evaluated by analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains bound in a consistent manner within the protein's active site.

Binding Free Energy Calculations

Binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more accurate estimation of the binding affinity compared to docking scores alone. ambermd.orgfrontiersin.orgnih.govrsc.orgresearchgate.net These methods calculate the free energy of binding by considering the molecular mechanics energies and solvation energies. While specific MM-PBSA or QM/MM-GBSA data for this compound is not extensively detailed in the provided search results, the application of these methods is a standard and crucial step in computational drug discovery to refine the understanding of ligand-receptor interactions. ambermd.orgfrontiersin.org

Network Pharmacology Approaches

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. researchgate.net This methodology has been applied to understand the multi-target and multi-pathway mechanisms of action of natural compounds like this compound.

In the context of this compound, network pharmacology studies have been instrumental in identifying its potential to modulate multiple proteins involved in various diseases, particularly diabetes. researchgate.net By constructing and analyzing compound-target-pathway networks, researchers have predicted that this compound interacts with a significant number of proteins implicated in diabetic pathways. researchgate.net One study highlighted that this compound had the highest druglikeness score among several phytoconstituents and interacted with the majority of proteins involved in diabetes, with the neuroactive ligand-receptor interaction pathway being significantly modulated. researchgate.net These network-based analyses suggest that this compound's therapeutic effects may arise from its ability to influence a network of interacting proteins rather than a single target.

Construction and Analysis of Compound-Target-Pathway Networks

Network pharmacology provides a powerful approach to understanding the complex interactions between chemical compounds, their biological targets, and the pathways they modulate. nih.govresearchgate.net In the study of this compound, a benzyl-isoquinoline alkaloid, this methodology has been employed to elucidate its potential therapeutic mechanisms, particularly in the context of diabetes mellitus. d-nb.info

A key aspect of this approach is the construction of a compound-target-pathway network. This is typically achieved by first identifying the bioactive compounds within a source, such as a medicinal plant, and then predicting their interactions with protein targets associated with a specific disease. nih.govfrontiersin.org For this compound, derived from Tinospora cordifolia, studies have identified its potential to interact with multiple protein molecules involved in the pathogenesis of diabetes. d-nb.info

The construction of these networks often involves the use of bioinformatics tools and databases. For instance, Cytoscape is a widely used software for visualizing and analyzing these complex networks. nih.govd-nb.info The nodes in the network can represent compounds, proteins (targets), and biological pathways, while the edges represent the interactions between them. The significance of a node, such as this compound, within the network can be assessed by its number of connections (edge count), with a higher count suggesting a more central role in the biological process. d-nb.info

In a network analysis of phytoconstituents from Tinospora cordifolia against diabetes-related proteins, this compound was found to have the maximum interaction with these proteins. d-nb.info This suggests that this compound is a key bioactive component with the potential to modulate a significant number of targets involved in the disease. The analysis further revealed that this compound majorly modulated proteins involved in the neuroactive ligand-receptor interaction pathway. d-nb.info

Table 1: Key Proteins Modulated by this compound in the Neuroactive Ligand-Receptor Interaction Pathway

| Protein Target | Description |

| ADRA1D | Alpha-1D adrenergic receptor |

| ADRA2C | Alpha-2C adrenergic receptor |

| ADRB1 | Beta-1 adrenergic receptor |

| DRD1 | Dopamine (B1211576) receptor D1 |

| HTR2A | 5-hydroxytryptamine (serotonin) receptor 2A |

| HTR2C | 5-hydroxytryptamine (serotonin) receptor 2C |

This table is based on findings from a network pharmacology study. d-nb.info

Prediction of Modulated Biological Pathways (e.g., KEGG, Gene Ontology)

Following the identification of potential protein targets of this compound, computational methods are used to predict the biological pathways that are likely to be modulated by its activity. This is a crucial step in translating the molecular interactions into a functional context within the cell. Two of the most widely used resources for this purpose are the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Gene Ontology (GO) database. d-nb.inforesearchgate.net

KEGG pathway analysis helps to identify the involvement of the target proteins in specific signaling and metabolic pathways. d-nb.info For this compound, KEGG analysis has been instrumental in predicting its role in modulating pathways relevant to diabetes. d-nb.info A significant finding from these analyses is the major modulation of the neuroactive ligand-receptor interaction pathway . d-nb.info This pathway is implicated in glucose homeostasis through its influence on neurotransmitter systems that can affect appetite and pancreatic beta-cell secretion. d-nb.info Other pathways predicted to be modulated by constituents of Tinospora cordifolia, including this compound, in the context of diabetes include aldosterone-regulated sodium reabsorption, insulin (B600854) resistance, and the insulin signaling pathway. d-nb.info

Gene Ontology (GO) analysis provides a hierarchical classification of gene and protein function, organized into three main domains: Biological Process, Cellular Component, and Molecular Function. numberanalytics.com This allows for a more detailed understanding of the roles of the target proteins. While specific GO analysis results for this compound are not extensively detailed in the provided search results, the general methodology involves enriching the set of predicted target genes against the GO database to identify over-represented functional categories. nih.govnumberanalytics.com This can reveal the biological processes this compound is likely to influence, the cellular locations where its targets are active, and the specific molecular functions it may disrupt or enhance.

The prediction of modulated pathways through tools like KEGG and GO is a cornerstone of in silico pharmacology, providing testable hypotheses about the mechanisms of action for compounds like this compound and guiding further experimental validation. researchgate.netcsic.es

Quantum Mechanical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com DFT calculations can provide valuable insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions with biological targets. rsc.org This approach is, in principle, an exact theory of electronic structure based on the electron density distribution. scispace.com

While specific DFT studies focusing solely on this compound were not identified in the provided search results, the application of DFT to similar phytochemicals and in drug design is well-established. mdpi.comresearchgate.net DFT calculations can be used to determine various electronic descriptors that are crucial for understanding a molecule's behavior. These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. youtube.com

Atomic Charge Distribution: DFT can calculate the distribution of electron density across a molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is critical for predicting how a molecule will interact with a protein's active site.

Reactivity Indices: Concepts like electronegativity and chemical hardness, which can be quantified using DFT, provide a framework for understanding and predicting chemical reactions. scispace.com

For a molecule like this compound, DFT could be used to:

Optimize its three-dimensional geometry to find the most stable conformation.

Calculate its vibrational frequencies to confirm the stability of the optimized structure.

Analyze its frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Determine the distribution of electrostatic potential to understand its non-covalent interactions.

Although direct DFT studies on this compound are not available in the provided context, the principles of DFT are foundational to modern computational chemistry and are implicitly involved in many of the predictive models used to assess the pharmacological potential of natural compounds. arxiv.orgpitt.edu

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a powerful tool for understanding and predicting a molecule's reactivity and intermolecular interactions, such as hydrogen bonding and non-covalent interactions. mdpi.comresearchgate.net The MEP at a given point in space around a molecule represents the force experienced by a positive test charge, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de

MEP maps are typically displayed as a color-coded surface of the molecule. researchgate.net Generally, regions of negative electrostatic potential, which are attractive to a positive charge, are colored red and are associated with electron-rich areas, such as lone pairs on heteroatoms (e.g., oxygen and nitrogen). researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, which are repulsive to a positive charge, are colored blue and correspond to electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, an MEP map would be invaluable for understanding its potential interactions with biological targets. The presence of nitrogen and oxygen atoms in its structure would likely result in regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The aromatic rings could also contribute to the electrostatic landscape, potentially participating in π-π stacking or cation-π interactions within a protein binding pocket.

While a specific MEP map for this compound was not found in the provided search results, the methodology is a standard component of computational drug design. By identifying the electron-rich and electron-poor regions of this compound, an MEP map could help to explain its observed interactions with protein targets, such as the adrenergic and serotonin (B10506) receptors identified in network pharmacology studies. d-nb.info This information is crucial for understanding the specificity of its binding and for the rational design of analogues with improved pharmacological properties.

Predictive Modeling for Pharmacological Relevance

Predictive modeling in pharmacology leverages computational techniques to forecast the biological activity, pharmacokinetic properties, and potential therapeutic relevance of chemical compounds. medrxiv.orgfrontiersin.org This in silico approach is increasingly used in drug discovery to screen large libraries of molecules and prioritize candidates for experimental testing, thereby saving time and resources. researchgate.net

In the context of this compound, predictive modeling has been applied to assess its "drug-likeness" and potential pharmacological effects. d-nb.info One study, using a network pharmacology approach, predicted the druglikeness score of nine phytoconstituents from Tinospora cordifolia, with this compound achieving the highest score. d-nb.inforesearchgate.net This suggests that this compound possesses physicochemical properties that are favorable for a potential drug candidate.

Furthermore, predictive models can forecast a compound's ability to cross biological barriers, such as the blood-brain barrier. For this compound, it was predicted to have the potential to cross this barrier, which is relevant for its proposed action on central nervous system targets like dopamine and serotonin receptors. d-nb.info

The pharmacological relevance of this compound has also been explored through molecular docking, a type of predictive modeling that simulates the interaction between a small molecule (ligand) and a protein (receptor). nih.govresearchgate.net Studies have shown that this compound can form hydrogen bond interactions with the active sites of various protein targets, including the main protease of SARS-CoV-2 and beta-1 adrenergic receptor. nih.govresearchgate.netwindows.net The binding affinity, often expressed as a docking score, is a key output of these models and indicates the stability of the ligand-protein complex.

Table 2: Predictive Modeling Data for this compound

| Predictive Model Type | Predicted Property/Interaction | Finding |

| Drug-likeness Score | Overall potential as a drug candidate | This compound scored the highest among nine tested phytoconstituents from Tinospora cordifolia. d-nb.inforesearchgate.net |

| Blood-Brain Barrier Permeability | Ability to enter the central nervous system | Predicted to be able to cross the blood-brain barrier. d-nb.info |

| Molecular Docking | Interaction with beta-1 adrenergic receptor | Shows favorable binding interactions. researchgate.net |

| Molecular Docking | Interaction with SARS-CoV-2 main protease | Forms hydrogen bonds with GLU166 and HIS163 in the active site. nih.govwindows.net |

These predictive modeling studies collectively build a strong case for the pharmacological relevance of this compound, highlighting its drug-like properties and its potential to interact with multiple biologically important targets. These in silico findings provide a solid foundation and rationale for further preclinical and clinical investigation.

Translational Research Paradigms and Preclinical Models for Tembetarine

In Vitro Experimental Models for Mechanistic Studies

In vitro models are fundamental for the initial screening and mechanistic elucidation of a compound's biological activities at the cellular and molecular level. For Tembetarine, these models are crucial for validating computational predictions and exploring its therapeutic potential.

Initial insights into this compound's anti-diabetic potential have been largely driven by computational network pharmacology studies. These in silico analyses have identified this compound as a key bioactive constituent of Tinospora cordifolia with the potential to modulate multiple protein targets involved in diabetes mellitus. A significant predicted pathway is the neuroactive ligand-receptor interaction, suggesting a complex mechanism of action beyond simple glucose regulation. researchgate.netd-nb.info

The primary role of in vitro models for this compound is to experimentally validate these computational findings. Such models can include:

Enzyme Inhibition Assays: To assess the direct effect of this compound on key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Cell-Based Assays: Utilizing cell lines such as pancreatic β-cells (e.g., MIN6, INS-1) to study the effects of this compound on insulin (B600854) secretion and cell viability. Muscle cells (e.g., L6, C2C12) and adipocytes (e.g., 3T3-L1) can be used to investigate its impact on glucose uptake and insulin sensitivity.